(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxymethylene group and a dioxaspiro ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one typically involves a multi-step process. One common method includes the use of a Prins reaction followed by a pinacol rearrangement. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis to form the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the hydroxymethylene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The hydroxymethylene group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: This compound shares the spirocyclic structure but lacks the hydroxymethylene group.
2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spirocyclic framework but contains nitrogen atoms in the ring.
Uniqueness
(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of both the hydroxymethylene group and the dioxaspiro ring system.
Properties
CAS No. |
134409-07-7 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(9Z)-9-(hydroxymethylidene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H16O4/c1-10(2)7-11(14-3-4-15-11)5-8(6-12)9(10)13/h6,12H,3-5,7H2,1-2H3/b8-6- |
InChI Key |
GMFDYVNMIZHINL-VURMDHGXSA-N |
Isomeric SMILES |
CC1(CC2(C/C(=C/O)/C1=O)OCCO2)C |
Canonical SMILES |
CC1(CC2(CC(=CO)C1=O)OCCO2)C |
Origin of Product |
United States |
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